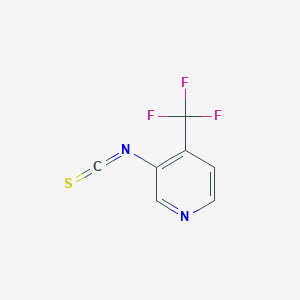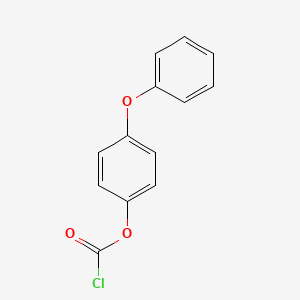
4-Phenoxyphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxyphenyl chloroformate is an organic compound with the molecular formula C13H9ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical and agrochemical industries due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxyphenyl chloroformate can be synthesized through the reaction of phosgene with 4-phenoxyphenol in the presence of a base such as N,N-dimethylaniline or N,N-diethylaniline. The reaction is typically carried out in a solvent like toluene at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves continuous feeding of reactants and efficient heat management to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
4-Phenoxyphenyl chloroformate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonate esters.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Acts as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications, where it acts as a carbonylating agent .
Comparison with Similar Compounds
Phenyl Chloroformate: Similar in structure but lacks the phenoxy group.
4-Chlorophenyl Chloroformate: Contains a chlorine atom instead of a phenoxy group.
Methyl Chloroformate: A simpler ester with a methyl group instead of a phenoxy group
Uniqueness: 4-Phenoxyphenyl chloroformate is unique due to its phenoxy group, which imparts distinct reactivity and properties compared to other chloroformates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C13H9ClO3 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(4-phenoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C13H9ClO3/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H |
InChI Key |
PCDPTWCVIJHTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine](/img/structure/B13695067.png)
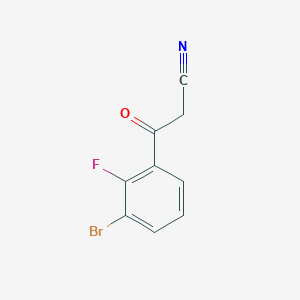
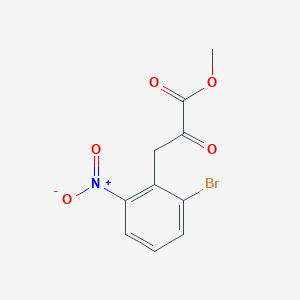
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
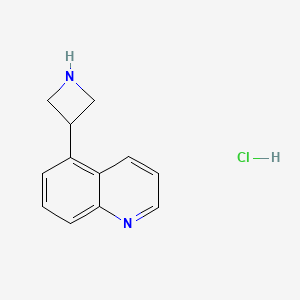
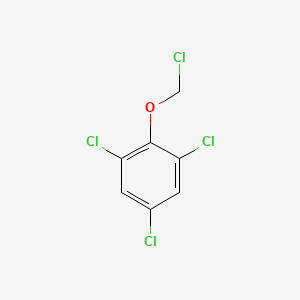
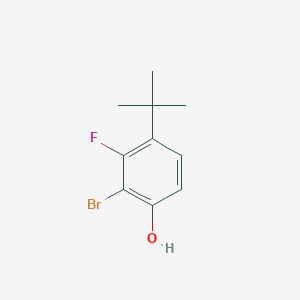
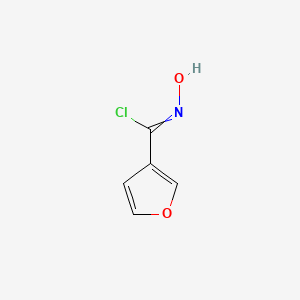
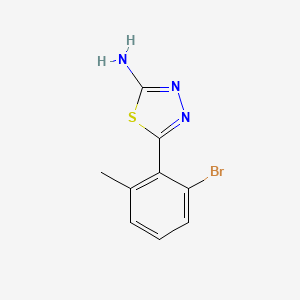
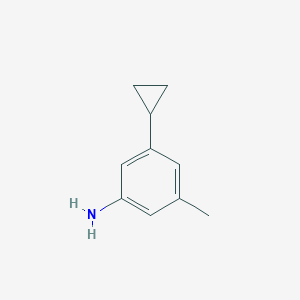
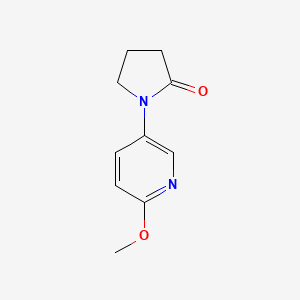
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
